molecular formula C13H13ClN2 B2637803 5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole CAS No. 956964-62-8

5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole

Cat. No.: B2637803
CAS No.: 956964-62-8
M. Wt: 232.71
InChI Key: NMTXSLOZNIIRCP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole is a pyrazole derivative featuring a chloro substituent at position 5, methyl groups at positions 1 and 3, and a trans-configured phenylethenyl group at position 2.

Properties

IUPAC Name

5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-10-12(13(14)16(2)15-10)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTXSLOZNIIRCP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-chloro-1,3-dimethylpyrazole with a suitable phenylethenyl derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds. Substitution reactions can result in a variety of new derivatives with different functional groups.

Scientific Research Applications

5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and molecular features of related pyrazole derivatives:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 5-Cl, 1,3-diMe, 4-[(E)-2-phenylethenyl] Styryl, Chloro, Methyl ~274.75* Potential conjugation-dependent reactivity
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole 5-Cl, 4-SCH₂(2,4-Cl₂C₆H₃), 1-Me, 3-Ph Sulfanylmethyl, Dichlorophenyl 384.71 Agrochemical/pharmaceutical intermediates
5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 5-O(2,4-Cl₂C₆H₃), 1,3-diMe, 4-CHO Aldehyde, Dichlorophenoxy 299.15 Crystallographic studies, weak C–H···O interactions
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole 5-Cl, 4-NO₂, 3-Me, 1-Ph Nitro, Phenyl 237.64 High reactivity (nitro group)
3,5-Diphenyl-1H-pyrazole derivatives 3,5-diPh, 4-hydroxy/ester/amino-propanoxy Hydroxy, Ester, Amino-propanoxy ~300–400 Antiarrhythmic, sedative, platelet aggregation inhibition

*Estimated based on formula C₁₄H₁₅ClN₂.

Key Observations:
  • Electronic Effects : The target compound’s (E)-styryl group may enhance electron delocalization compared to sulfanylmethyl (electron-rich) or nitro (electron-withdrawing) substituents in analogs .
  • Steric Influence : The 1,3-dimethyl groups reduce steric hindrance compared to bulkier substituents like dichlorophenyls or phenylsulfanylmethyl groups .
  • Reactivity : The aldehyde group in ’s compound enables further functionalization (e.g., condensation), whereas the nitro group in ’s derivative may participate in reduction or substitution reactions .

Biological Activity

5-Chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClN3\text{C}_{12}\text{H}_{12}\text{ClN}_3

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For example, a study published in Pharmaceutical Research highlighted that certain pyrazole compounds induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways related to cell survival . The specific compound has shown promise in preliminary assays against various cancer cell lines.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A review of the literature indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation .

Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Concentration (µM)Cell Viability (%)
0100
1080
2055
5030

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers evaluated the compound's ability to inhibit COX-2 expression in lipopolysaccharide-stimulated macrophages. The findings indicated a significant reduction in COX-2 levels, suggesting potential therapeutic applications for inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The compound's structure allows it to bind effectively to enzyme active sites, inhibiting their function and leading to reduced disease progression.

Q & A

Q. What synthetic methodologies are effective for preparing 5-chloro-1,3-dimethylpyrazole derivatives, and how can reaction conditions be optimized?

The Vilsmeier-Haack reaction is a robust method for introducing formyl groups to pyrazole rings. For example, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde derivatives are synthesized using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (60–80°C). Reaction optimization includes adjusting stoichiometric ratios and monitoring reaction progress via TLC or HPLC . Characterization typically involves IR spectroscopy (C=O stretch at ~1682 cm⁻¹) and NMR (δ 9.85 ppm for aldehyde protons in CDCl₃) .

Q. How can the structural conformation of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for determining molecular geometry. For instance, derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit planar pyrazole rings with dihedral angles <5° between substituents, confirmed by single-crystal diffraction (space group P2₁/c, Z=4) . Complementary techniques include elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) and mass spectrometry (EI-MS showing [M⁺] peaks) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Anticonvulsant activity can be assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents. Derivatives with hydrazide substituents have shown reduced seizure duration by 40–60% at 30 mg/kg doses, suggesting potential CNS applications . Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) may also be employed, with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chloro and methyl groups on the pyrazole ring deactivate the C-4 position, directing electrophilic substitutions to the styryl (E)-2-phenylethenyl moiety. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal reduced electron density at C-4 (Mulliken charge: +0.12 e), favoring nucleophilic attacks at this site . Experimental validation includes Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis .

Q. What computational tools are recommended for studying structure-activity relationships (SAR) in pyrazole derivatives?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like carbonic anhydrase IX (PDB ID: 3IAI). For example, trifluoromethyl-substituted pyrazoles exhibit hydrogen bonding with Thr200 (ΔG = −8.2 kcal/mol) . QSAR models using descriptors like logP and polar surface area (PSA) correlate with blood-brain barrier permeability (R² > 0.85) .

Q. How does the crystal packing of this compound affect its physicochemical properties?

X-ray studies reveal intermolecular C–H···O interactions (2.8–3.2 Å) between aldehyde groups and adjacent methyl substituents, stabilizing the lattice and increasing melting points (mp 145–148°C). These interactions also reduce solubility in non-polar solvents (e.g., logS = −3.2 in hexane) .

Methodological Guidance

Q. What precautions are critical when handling halogenated pyrazole derivatives?

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃) .
  • PPE : Nitrile gloves and safety goggles are mandatory; chlorinated pyrazoles may cause skin irritation (LD₅₀ > 500 mg/kg in rats) .
  • Storage : Keep in amber glass containers at −20°C under argon to prevent photodegradation and moisture absorption .

Q. How can spectral contradictions (e.g., NMR splitting discrepancies) be resolved during characterization?

Dynamic NMR experiments (VT-NMR) at 298–343 K can identify conformational exchanges. For example, splitting of methyl protons (δ 2.81 ppm) in ¹H NMR may arise from restricted rotation; VT-NMR shows coalescence at 333 K, confirming rotational barriers (ΔG‡ ≈ 65 kJ/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.